molecular formula C9H14N2O B2936089 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol CAS No. 1226364-15-3

2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol

Cat. No.: B2936089
CAS No.: 1226364-15-3
M. Wt: 166.224
InChI Key: OBIRRVBGIRVTSV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is an organic compound that features both a dimethylamino group and a pyridinyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol typically involves the reaction of pyridine-3-carbaldehyde with dimethylamine in the presence of a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinyl ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(dimethylamino)-2-(pyridin-3-yl)ethanone.

    Reduction: Formation of 2-(dimethylamino)-2-(piperidin-3-yl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-(pyridin-2-yl)ethan-1-ol
  • 2-(Dimethylamino)-2-(pyridin-4-yl)ethan-1-ol
  • 2-(Dimethylamino)-2-(quinolin-3-yl)ethan-1-ol

Uniqueness

2-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-ol is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can result in distinct chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(dimethylamino)-2-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(2)9(7-12)8-4-3-5-10-6-8/h3-6,9,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRRVBGIRVTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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